molecular formula C19H26Cl2O11 B141031 Curguligine B CAS No. 143601-10-9

Curguligine B

Cat. No. B141031
M. Wt: 501.3 g/mol
InChI Key: UPPPHLGODNLFAD-UHFFFAOYSA-N
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Description

Curguligine B is a natural product that has been isolated from the roots of the plant, Cynanchum auriculatum. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.

Mechanism Of Action

Curguligine B exerts its anti-tumor properties by activating the caspase pathway. It induces the cleavage of caspase-3, caspase-7, and PARP, which leads to apoptosis in cancer cells. Curguligine B also inhibits the activation of NF-κB, which is a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation.

Biochemical And Physiological Effects

Curguligine B has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. Curguligine B has also been found to have anti-oxidant properties, which help to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

Curguligine B has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it less toxic than synthetic compounds. It also has a relatively low molecular weight, which makes it easier to synthesize and purify. However, one limitation is that it has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of Curguligine B. One direction is to study its potential as a therapeutic agent for cancer. It has been found to be effective against various cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study its anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases such as arthritis. Additionally, more studies are needed to understand the mechanism of action of Curguligine B and its potential side effects.
Conclusion:
In conclusion, Curguligine B is a natural product that has various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It is synthesized by extracting the roots of Cynanchum auriculatum and has been extensively studied for its anti-tumor properties. Curguligine B exerts its anti-tumor properties by activating the caspase pathway and inhibiting the activation of NF-κB. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

Curguligine B has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. Curguligine B induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs.

properties

CAS RN

143601-10-9

Product Name

Curguligine B

Molecular Formula

C19H26Cl2O11

Molecular Weight

501.3 g/mol

IUPAC Name

2-(2,4-dichloro-5-methoxy-3-methylphenoxy)-6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H26Cl2O11/c1-7-11(20)8(28-2)3-9(12(7)21)31-17-15(25)14(24)13(23)10(32-17)4-29-18-16(26)19(27,5-22)6-30-18/h3,10,13-18,22-27H,4-6H2,1-2H3

InChI Key

UPPPHLGODNLFAD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC)Cl

synonyms

2,4-dichloro-3-methyl-5-methoxyphenol-O-beta-D-apiofuranosyl(1-6)-beta-D-glucopyranoside
curculigin B
curguligine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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